molecular formula C13H9BrCl2O B7872368 (3-Bromophenyl)(3,4-dichlorophenyl)methanol

(3-Bromophenyl)(3,4-dichlorophenyl)methanol

Cat. No.: B7872368
M. Wt: 332.0 g/mol
InChI Key: XWBCGROLNAATIW-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3,4-dichlorophenyl)methanol is a halogenated benzyl alcohol derivative featuring a bromine atom at the 3-position of one phenyl ring and chlorine atoms at the 3,4-positions of the second phenyl ring. This compound is synthesized via nucleophilic addition reactions, typically starting from 3,4-dichlorobenzaldehyde and a 3-bromophenyl Grignard reagent, yielding viscous oils with moderate to high purity (72% yield reported) . Key spectral data include ¹H NMR signals at δ 2.31 (d, J = 3.2 Hz, 1H, OH) and 5.74 (d, J = 3.2 Hz, 1H, CH-OH), with aromatic protons resonating between δ 7.16–7.51 . Enantiomeric forms of this compound, such as (S)-31b, are synthesized using chiral catalysts like (−)-MIB, achieving 90% enantiomeric excess (ee) via HPLC resolution .

Properties

IUPAC Name

(3-bromophenyl)-(3,4-dichlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBCGROLNAATIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3,4-dichlorophenyl)methanol typically involves the Grignard reaction. This method includes the following steps:

    Preparation of Grignard Reagent: React 3-bromobenzyl bromide with magnesium in anhydrous ether to form the Grignard reagent, 3-bromophenylmagnesium bromide.

    Reaction with Carbonyl Compound: The Grignard reagent is then reacted with 3,4-dichlorobenzaldehyde in an anhydrous environment to yield this compound.

The reaction conditions generally require low temperatures and an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-Bromophenyl)(3,4-dichlorophenyl)methanol can undergo oxidation to form the corresponding ketone, (3-Bromophenyl)(3,4-dichlorophenyl)methanone.

    Reduction: Reduction of this compound can lead to the formation of the corresponding hydrocarbon, (3-Bromophenyl)(3,4-dichlorophenyl)methane.

    Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: (3-Bromophenyl)(3,4-dichlorophenyl)methanone.

    Reduction: (3-Bromophenyl)(3,4-dichlorophenyl)methane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromophenyl)(3,4-dichlorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

This compound can be used in biological studies to investigate the effects of halogenated phenyl groups on biological systems. It may serve as a model compound in studies of enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives might exhibit activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(3,4-dichlorophenyl)methanol exerts its effects depends on its interaction with molecular targets. The presence of bromine and chlorine atoms can influence its binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Alcohols

(3-Bromo-4-chlorophenyl)methanol

This analog lacks the second dichlorophenyl ring but shares bromine and chlorine substituents. Its synthesis and applications are less documented, but its structural simplicity may enhance solubility compared to the target compound .

[4-(3,4-Dichlorophenyl)phenyl]methanol

This biphenyl derivative replaces the bromophenyl group with a second dichlorophenyl ring.

[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol

This heterocyclic derivative incorporates an isoxazole ring, which introduces nitrogen-based polarity and steric hindrance. Such modifications are common in agrochemicals but reduce synthetic yields (e.g., 45% for phosphonic acid analogs like 30a ) compared to the target compound’s 67–72% yields .

Bioactive Compounds with 3,4-Dichlorophenyl Moieties

Diuron and Linuron (Herbicides)

These phenylurea herbicides feature a 3,4-dichlorophenyl group linked to a urea backbone. While structurally distinct from the target compound, they highlight the bioactivity of the 3,4-dichlorophenyl motif in disrupting photosynthetic electron transport . The target compound’s dichlorophenyl group may confer similar environmental persistence but lacks direct herbicidal activity data.

Antimicrobial Halogenated Phenyl Derivatives

Compounds like N-(3,4-dichlorophenyl)-N′-methoxyurea (linuron metabolite) and 3,4-dichloroaniline exhibit antimicrobial properties (MIC values: 7.9–13.0 µg/mL) . The target compound’s bromine substitution could enhance lipophilicity and membrane penetration, though its antimicrobial efficacy remains untested.

Physical State and Stability

The target compound’s viscous oil form contrasts with crystalline analogs like 4-(3-bromobenzyl)-1,2-dichlorobenzene (21d), a white solid.

Enantiomeric Resolution

Chiral resolution of (S)-31b via HPLC (AS-H column, 90% ee) demonstrates utility in asymmetric synthesis, a feature absent in non-chiral analogs like diuron .

Biological Activity

(3-Bromophenyl)(3,4-dichlorophenyl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromophenyl group and a dichlorophenyl group attached to a methanol moiety. The molecular formula is C13H9BrCl2OC_{13}H_{9}BrCl_{2}O with a molecular weight of approximately 303.06 g/mol.

Synthesis Methods:

  • Grignard Reaction: A common method involves the reaction of 3-bromobenzaldehyde with 3,4-dichlorobenzyl alcohol in the presence of a Grignard reagent.
  • Reduction Reactions: The compound can also be synthesized through the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of chlorine substituents enhances lipophilicity and electrophilicity, improving penetration into bacterial cells and interaction with microbial targets.

  • Minimum Inhibitory Concentration (MIC): Studies have shown that related compounds exhibit MIC values ranging from 2 µg/mL to >64 µg/mL against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecium .
CompoundMIC (µg/mL)Activity Type
This compound16Antimicrobial against E. faecium
4-Bromophenyl derivatives1Antimicrobial against S. aureus
3,4-Dichlorophenyl analogs>64Antimicrobial loss of activity

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against colorectal cancer cell lines such as Caco-2.

  • Cell Viability Studies: In vitro studies show that this compound significantly decreases cell viability in Caco-2 cells compared to untreated controls .
Cell LineViability (%)Treatment
Caco-239.8This compound
A549106.1No significant effect

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes crucial for bacterial growth or cancer cell proliferation.
  • Cell Membrane Interaction: Its lipophilic nature allows it to disrupt bacterial membranes or interfere with cellular signaling pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study: A study investigating the antimicrobial efficacy of chlorinated phenols found that compounds similar to this compound exhibited enhanced activity against multidrug-resistant strains due to their ability to target multiple cellular pathways .
  • Anticancer Research: Another study highlighted the potential of halogenated phenols in cancer therapy, demonstrating that derivatives with bromine and chlorine substitutions showed increased cytotoxicity against various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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